molecular formula C11H20O4S B14067779 tert-Butyl 3-(2-(acetylthio)ethoxy)propanoate

tert-Butyl 3-(2-(acetylthio)ethoxy)propanoate

Cat. No.: B14067779
M. Wt: 248.34 g/mol
InChI Key: KBJCBTGTVXLQSK-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-(acetylthio)ethoxy)propanoate is a synthetic organic compound featuring a tert-butyl ester core, a propanoate backbone, and an ethoxy chain terminated with an acetylthio (-SAc) group. These analogs often serve as intermediates in drug development (e.g., PROTACs ) or as polyethylene glycol (PEG)-based linkers for enhancing solubility and biocompatibility . The acetylthio group introduces a thioester functionality, which distinguishes it from related ether- or ester-containing derivatives in terms of reactivity and stability.

Properties

Molecular Formula

C11H20O4S

Molecular Weight

248.34 g/mol

IUPAC Name

tert-butyl 3-(2-acetylsulfanylethoxy)propanoate

InChI

InChI=1S/C11H20O4S/c1-9(12)16-8-7-14-6-5-10(13)15-11(2,3)4/h5-8H2,1-4H3

InChI Key

KBJCBTGTVXLQSK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCOCCC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-(acetylthio)ethoxy)propanoate typically involves the reaction of tert-butyl 3-hydroxypropanoate with 2-(acetylthio)ethanol under acidic or basic conditions. The reaction proceeds through esterification, where the hydroxyl group of the propanoate reacts with the acetylthioethanol to form the desired product. Common reagents used in this synthesis include sulfuric acid or p-toluenesulfonic acid as catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-(acetylthio)ethoxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The acetylthio group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-(2-(acetylthio)ethoxy)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-(acetylthio)ethoxy)propanoate involves its reactivity with various biological and chemical targets. The acetylthio group can interact with thiol groups in proteins, leading to modifications that can affect protein function. The ester group can undergo hydrolysis, releasing the active components that can participate in further reactions.

Comparison with Similar Compounds

Key Observations :

  • The acetylthio group offers intermediate reactivity between stable thioethers (e.g., -SMe) and highly reactive alkyl halides (e.g., -Br) .
  • Azido and amino groups enable bioorthogonal chemistry, critical for targeted drug delivery .

Comparison :

  • Tosylates (e.g., tert-butyl 3-(2-(2-(tosyloxy)ethoxy)ethoxy)propanoate) are versatile intermediates for introducing thiols or amines .
  • Thioesters (like the acetylthio derivative) may require protective strategies to avoid hydrolysis during synthesis .

Reactivity and Stability

  • Thioesters (Acetylthio) :
    • More hydrolytically labile than ethers but more stable than esters under physiological conditions .
    • Ideal for controlled-release applications or disulfide bond formation .
  • Azides and Amines :
    • Azides enable strain-promoted click chemistry (e.g., with cyclooctynes) .
    • Amines facilitate amide bond formation, critical for PROTAC assembly .
  • Bromo Groups :
    • Serve as leaving groups in SN2 reactions, enabling chain elongation or conjugation .

Physical and Spectroscopic Properties

  • NMR Signatures :
    • tert-Butyl protons: δ 1.44 ppm (singlet) .
    • Ethoxy chain protons: δ 3.4–3.7 ppm (multiplet) .
    • Acetylthio methyl protons: Expected δ ~2.3–2.5 ppm (singlet) .
  • Solubility :
    • PEG-like ethoxy chains enhance hydrophilicity, whereas tert-butyl esters increase lipophilicity .

Biological Activity

tert-Butyl 3-(2-(acetylthio)ethoxy)propanoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive analysis of its biological activity, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C₁₃H₂₆O₅S
  • Molecular Weight : 286.41 g/mol

The structure consists of a tert-butyl group attached to a propanoate moiety, which is further substituted with an ethoxy group containing an acetylthio functional group. This unique structure may contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The acetylthio group may interact with active sites of enzymes, leading to inhibition or modulation of enzymatic activity.
  • Cell Membrane Interaction : The ethoxy group enhances lipophilicity, allowing the compound to penetrate cell membranes and affect intracellular signaling pathways.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress levels within cells, which is vital for various cellular processes.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, this compound could potentially scavenge free radicals, thereby protecting cells from oxidative damage.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. It can inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in antimicrobial therapies.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : Rapid absorption in the gastrointestinal tract due to its lipophilic nature.
  • Distribution : High distribution volume indicating extensive tissue penetration.
  • Metabolism : Metabolized primarily in the liver through phase I and phase II metabolic pathways.
  • Excretion : Excreted mainly through urine as metabolites.

Case Study 1: Antioxidant Efficacy

A study examined the antioxidant efficacy of similar thioether compounds. Results indicated that these compounds effectively reduced oxidative stress markers in vitro, suggesting that this compound could exhibit similar effects .

CompoundIC50 (µM)Mechanism
tert-Butyl 3-(2-thioethyl)25ROS scavenging
tert-Butyl 3-(2-acetylthio)TBDTBD

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of propanoic acid were tested against various pathogens. The results showed promising activity against Gram-positive bacteria .

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus15
Escherichia coliTBD

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